

An In-depth Technical Guide to Brodimoprim-d6

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Compound of Interest		
Compound Name:	Brodimoprim-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Brodimoprim-d6** (CAS Number: 1346599-93-6), a deuterated analog of the potent antibacterial agent Brodimoprim. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Core Concepts and Chemical Identity

Brodimoprim-d6 is a stable, isotopically labeled version of Brodimoprim, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[1][2] This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurements of Brodimoprim in various biological matrices.[3]

Chemically, Brodimoprim is a structural derivative of trimethoprim, belonging to the diaminopyrimidine class of antibiotics.[4][5] The key structural difference from trimethoprim is the substitution of the 4-methoxy group with a bromine atom.[4] This modification contributes to its enhanced potency and broader spectrum of activity.[5]

Table 1: Chemical and Physical Properties of **Brodimoprim-d6**



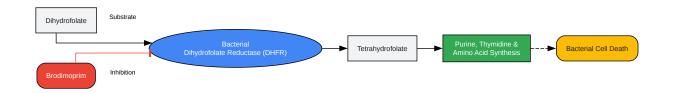
Property	Value	Source(s)
CAS Number	1346599-93-6	[1][2][6]
Molecular Formula	C13H9D6BrN4O2	[1][2]
Molecular Weight	345.22 g/mol	[1][2]
Appearance	Pale Beige Solid	[1]
Storage Conditions	2-8°C, Refrigerator	[1][3]
Synonyms	5-[(4-Bromo-3,5-(dimethoxy-d6)phenyl)methyl]-2,4-pyrimidinediamine, Hyprim-d6,	[1][6]

Mechanism of Action: Targeting Dihydrofolate Reductase

Brodimoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[5][7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA, RNA, and protein synthesis. [7][8]

By competitively binding to the active site of bacterial DHFR, Brodimoprim blocks the production of tetrahydrofolate, leading to a depletion of essential building blocks for cellular replication and ultimately causing bacterial cell death.[7][8] A key advantage of Brodimoprim is its high selectivity for bacterial DHFR over its human counterpart, which minimizes potential toxicity to the host.[5][7]





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Caption: Mechanism of action of Brodimoprim.

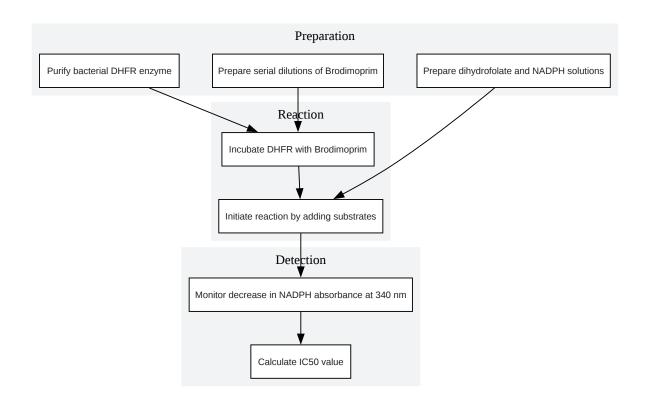
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Brodimoprim-d6** are not readily available in the public domain, the synthesis of its non-labeled counterpart, Brodimoprim, has been described. The general synthetic route involves a multi-step process starting from Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate.[4] Key steps include the formation of 4-Bromo-3,5-dimethoxybenzaldehyde, followed by a Knoevenagel condensation and subsequent reaction with guanidine to yield the final Brodimoprim structure.[4] The synthesis of **Brodimoprim-d6** would likely follow a similar pathway, utilizing deuterated starting materials.

Experimental Workflow for DHFR Inhibition Assay:

A typical experimental workflow to determine the inhibitory activity of Brodimoprim against DHFR would involve the following steps:





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Caption: Experimental workflow for a DHFR inhibition assay.

Pharmacokinetics and Therapeutic Applications

Brodimoprim is characterized by advantageous pharmacokinetic properties compared to trimethoprim and co-trimoxazole.[9] It is orally active and has shown efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[5][10] Primary indications for Brodimoprim include respiratory and urinary tract infections.[5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Brodimoprim



Parameter	Value	Source(s)
Route of Administration	Oral	[10]
Therapeutic Indications	Respiratory tract infections, urinary tract infections, other systemic bacterial infections	[5]
Target Organisms	Broad spectrum of gram- negative and gram-positive bacteria	[5][10]
Drug Interactions	Efficacy can be increased with Acetazolamide and decreased with Folic acid or Leucovorin.	[11]

In Vitro and In Vivo Studies

Studies have demonstrated the in vitro and in vivo efficacy of Brodimoprim, both alone and in combination with other drugs. For instance, combinations of Brodimoprim and dapsone have been investigated for the treatment of leprosy, with clinical trials showing high efficacy and good tolerance.[12] The optimization of diaminobenzylpyrimidines, including derivatives of Brodimoprim, has led to compounds with increased inhibitory effects against mycobacteria.[12]

Conclusion

Brodimoprim-d6 is a valuable tool for researchers and drug developers, primarily serving as an internal standard for the accurate quantification of Brodimoprim. The parent compound, Brodimoprim, is a potent and selective inhibitor of bacterial dihydrofolate reductase with a favorable pharmacokinetic profile. Its broad-spectrum antibacterial activity makes it an effective therapeutic agent for various bacterial infections. Further research into deuterated analogs like **Brodimoprim-d6** may also offer insights into modifying metabolic profiles and enhancing therapeutic properties.

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